5-amino-N-cyclopropylpyridine-2-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-cyclopropylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-6-1-4-8(11-5-6)9(13)12-7-2-3-7/h1,4-5,7H,2-3,10H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTUMWNZSUIWQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of Novel Kinase Inhibitors: A Case Study on p38α Mitogen-Activated Protein Kinase

Executive Summary: While the specific compound "5-amino-N-cyclopropylpyridine-2-carboxamide" is not extensively characterized in publicly available scientific literature, its core chemical feature—an N-cyclopropyl carboxamide moiety—is present in well-studied clinical candidates. This guide leverages a prominent example, BMS-582949, a selective inhibitor of p38α mitogen-activated protein kinase (MAPK), to provide a comprehensive framework for elucidating the mechanism of action (MoA) of novel kinase inhibitors. We will detail the p38α signaling pathway, its role in inflammatory disease, and provide a full suite of experimental protocols required to rigorously define a compound's MoA from initial biochemical characterization to cellular validation and structural determination.

Part 1: The Molecular Target - p38α MAP Kinase Signaling in Inflammatory Disease

The p38 MAPK family, comprising isoforms α, β, γ, and δ, are critical mediators of cellular responses to external stresses and pro-inflammatory cytokines.[1][2] The α-isoform (p38α) is ubiquitously expressed and plays a central role in the pathology of chronic inflammatory diseases such as rheumatoid arthritis (RA).[3][4]

The Signaling Cascade:

The activation of p38α is governed by a three-tiered kinase cascade.[5][6]

-

MAPKKK (MAP3K): External stimuli like lipopolysaccharide (LPS) or cytokines (e.g., TNF-α, IL-1) activate upstream MAP Kinase Kinase Kinases such as TAK1 or ASK1.[5][7]

-

MAPKK (MAP2K): These MAP3Ks then phosphorylate and activate MAP Kinase Kinases, primarily MKK3 and MKK6.[2][5]

-

p38α MAPK: Activated MKK3/6 dually phosphorylates p38α on conserved threonine (Thr180) and tyrosine (Tyr182) residues within its activation loop, leading to full kinase activity.[2][5][8]

Once activated, p38α phosphorylates a host of downstream substrates, including other protein kinases like MAPKAPK-2 (MK2) and transcription factors such as Activating Transcription Factor 2 (ATF-2).[1][7][8] A key consequence of p38α activation in immune cells is the enhanced production and release of major inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), through mechanisms that include increased mRNA stability and translation.[3][9][10] In RA, constitutively activated p38α in synovial macrophages and fibroblasts drives the destructive inflammatory environment within the joint.[3][4][11]

Caption: General workflow for Mechanism of Action (MoA) elucidation.

Part 3: Experimental Protocols for MoA Determination

Step 1: Biochemical Characterization

The initial step is to determine if the compound directly inhibits the kinase of interest and to quantify its potency.

Protocol 1.1: In Vitro Kinase Activity Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. [12]

-

Objective: To determine the IC50 value of the test compound against recombinant human p38α.

-

Materials:

-

Methodology:

-

Prepare a reaction mix containing p38α Kinase Buffer, recombinant p38α enzyme, and ATF-2 substrate.

-

In a 384-well plate, add 1 µL of serially diluted test compound or DMSO vehicle control.

-

Add 2 µL of the enzyme/substrate mix to each well.

-

Initiate the kinase reaction by adding 2 µL of ATP solution.

-

Incubate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Convert the generated ADP to ATP and induce luminescence by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

-

Read luminescence on a plate reader.

-

Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

-

| Compound | Target | IC50 (nM) |

| BMS-582949 | p38α | 13 [15][16] |

Step 2: Cellular Target Engagement

After confirming biochemical potency, it is crucial to verify that the compound engages its target within a cellular context. For p38α, this is assessed by measuring the phosphorylation status of the kinase itself.

Protocol 2.1: Western Blot for Phospho-p38α Inhibition

This protocol measures the ability of the compound to prevent the activation (phosphorylation) of p38α in response to a cellular stressor. This directly tests the second part of BMS-582949's dual-action mechanism. [17][18]

-

Objective: To determine if the test compound inhibits LPS-induced phosphorylation of p38α at Thr180/Tyr182 in a monocytic cell line (e.g., THP-1).

-

Materials:

-

THP-1 human monocytic cells

-

RPMI-1640 medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Methodology:

-

Plate THP-1 cells in 6-well plates and grow to desired density.

-

Pre-incubate cells with serially diluted test compound or DMSO vehicle for 1 hour.

-

Stimulate the cells with LPS (e.g., 10 ng/mL) for 30 minutes to induce p38α phosphorylation. [19] 4. Wash cells with cold PBS and lyse with 100 µL of ice-cold lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).

-

Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with anti-phospho-p38α antibody.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with anti-total-p38α antibody as a loading control.

-

Step 3: Cellular Functional Assays

The ultimate validation of an MoA is demonstrating that target engagement translates into a functional cellular response. For a p38α inhibitor, the gold-standard assay is the inhibition of TNF-α production.

Protocol 3.1: Inhibition of LPS-Induced TNF-α Secretion

This assay quantifies the inhibitory effect of the compound on the production and secretion of the key pro-inflammatory cytokine TNF-α. [15][20]

-

Objective: To determine the cellular IC50 of the test compound for inhibiting TNF-α secretion from LPS-stimulated human peripheral blood mononuclear cells (hPBMCs) or THP-1 cells.

-

Materials:

-

hPBMCs isolated by Ficoll gradient or THP-1 cells

-

RPMI-1640 medium

-

LPS

-

Test compound

-

Human TNF-α ELISA kit

-

-

Methodology:

-

Plate cells (e.g., 1.5 x 10^6 cells/mL) in a 96-well plate. [19] 2. Pre-incubate cells with serially diluted test compound or DMSO vehicle for 1 hour.

-

Stimulate cells with an EC50 concentration of LPS (e.g., 10 ng/mL) for 4-6 hours. [19][21] 4. Centrifuge the plate to pellet the cells.

-

Collect the supernatant for analysis.

-

Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate percent inhibition and determine the cellular IC50 value.

-

| Compound | Assay | IC50 (nM) |

| BMS-582949 | TNF-α release (hPBMC) | 50 [16] |

Step 4: Structural Biology

X-ray crystallography provides atomic-level detail of how the inhibitor binds to its target, confirming the MoA and enabling structure-based drug design.

Protocol 4.1: Co-crystallization of p38α with Inhibitor

This protocol aims to generate a crystal of the protein-ligand complex for structural determination. [22]

-

Objective: To determine the three-dimensional structure of p38α in complex with the test compound.

-

Materials:

-

Highly purified, concentrated recombinant p38α protein

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Crystallization screening kits

-

Cryoprotectant

-

-

Methodology:

-

Complex Formation: Incubate the purified p38α protein with a 5- to 10-fold molar excess of the test compound for several hours on ice to allow for complex formation. [23] 2. Crystallization Screening: Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method. Screen a wide range of conditions (precipitants, pH, salts) to find an initial crystallization hit.

-

Optimization: Optimize the initial hit conditions by varying reagent concentrations to grow diffraction-quality crystals.

-

Crystal Harvesting and Cryo-cooling: Carefully transfer a crystal into a cryoprotectant solution (to prevent ice formation) before flash-cooling it in liquid nitrogen.

-

Data Collection: Collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement (if a p38α structure is available) or other phasing methods.

-

Refinement and Analysis: Refine the atomic model against the experimental data. Analyze the final structure to visualize the binding pocket, key interactions (e.g., hydrogen bonds, hydrophobic contacts) between p38α and the inhibitor, and any conformational changes induced by binding.

-

Conclusion

The elucidation of a drug's mechanism of action is a cornerstone of modern drug development, providing the scientific rationale for its therapeutic application and potential liabilities. While "this compound" remains to be fully characterized, the principles and protocols detailed in this guide, using the p38α inhibitor BMS-582949 as a validated case study, offer a robust and comprehensive roadmap for researchers. By systematically progressing from biochemical potency to cellular target engagement, functional modulation, and ultimately to high-resolution structural insights, scientists can build a self-validating and authoritative understanding of how a novel compound exerts its biological effects.

References

-

Yasuda, J., et al. (2021). Functions of p38 MAP Kinases in the Central Nervous System. Frontiers in Molecular Neuroscience. [Link]

-

Canovas, B. & Nebreda, A.R. (2021). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences. [Link]

-

Clark, A.R. & Dean, J.L. (2012). The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look. The Open Rheumatology Journal. [Link]

-

Inoue, T., et al. (2007). Differential tissue expression and activation of p38 MAPK alpha, beta, gamma, and delta isoforms in rheumatoid arthritis. The Journal of Rheumatology. [Link]

-

Clark, A.R. (2007). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. Current Opinion in Investigational Drugs. [Link]

-

AB0176 P38 MAPK phosphorylation as a rheumatoid arthritis biomarker. Annals of the Rheumatic Diseases. [Link]

-

Hammaker, D., et al. (2012). Pro- and anti-inflammatory functions of the p38 pathway in rheumatoid arthritis: Advantages of targeting upstream kinases MKK3 or MKK6. Arthritis & Rheumatism. [Link]

-

Clark, A.R. & Dean, J.L. (2012). The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look. PubMed. [Link]

-

p38 mitogen-activated protein kinases. Wikipedia. [Link]

-

P38 Signaling Pathway. Creative Diagnostics. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

Activation and downstream targets of P38 MAPK. ResearchGate. [Link]

-

Klaeger, S., et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology. [Link]

-

Identifying the Substrates of P38 MAPK alpha in the Heart. Heart. [Link]

-

Zhang, H., et al. (2013). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Proteomics. [Link]

-

Han, Z., et al. (2005). Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling. Arthritis & Rheumatism. [Link]

-

Ždánská, J., et al. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS Open Bio. [Link]

-

Producing Crystalline Protein-Ligand Complexes. Peak Proteins. [Link]

-

Martin, S.M., et al. (2017). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. [Link]

-

Kinase assays. BMG LABTECH. [Link]

-

Schiebel, J., et al. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology. [Link]

-

Gillespie, M.A., et al. (2012). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. Skeletal Muscle. [Link]

-

p38alpha Kinase Activity Assay Service. Reaction Biology. [Link]

-

X-Ray Crystallography of Protein-Ligand Interactions. Springer Nature Experiments. [Link]

-

Norman, P. (2009). BMS-582949: crystalline form of a p38alpha inhibitor? Expert Opinion on Therapeutic Patents. [Link]

-

(A) Time course of LPS-induced TNF-α production. ResearchGate. [Link]

-

Challenge model of TNFα turnover at varying LPS and drug provocations. CPT: Pharmacometrics & Systems Pharmacology. [Link]

-

van der Bruggen, T., et al. (1999). Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway. Infection and Immunity. [Link]

-

Read, M.A., et al. (1997). A novel lipopolysaccharide-induced transcription factor regulating tumor necrosis factor α gene expression: Molecular cloning, sequencing, characterization, and chromosomal assignment. Proceedings of the National Academy of Sciences. [Link]

Sources

- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 3. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]

- 4. Differential tissue expression and activation of p38 MAPK alpha, beta, gamma, and delta isoforms in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]

- 8. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 9. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pro- and anti-inflammatory functions of the p38 pathway in rheumatoid arthritis: Advantages of targeting upstream kinases MKK3 or MKK6 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. medchemexpress.com [medchemexpress.com]

- 16. BMS-582949 | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]

- 17. BMS582949 | p38 MAPK | TargetMol [targetmol.com]

- 18. selleckchem.com [selleckchem.com]

- 19. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Challenge model of TNFα turnover at varying LPS and drug provocations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

Technical Guide: Physicochemical Characterization of 5-amino-N-cyclopropylpyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Guide to Empirical Characterization

This document serves as a comprehensive technical guide for the empirical determination of the core physicochemical properties of 5-amino-N-cyclopropylpyridine-2-carboxamide. It is intended for researchers, scientists, and drug development professionals. Publicly available experimental data for this specific compound is limited. Therefore, this guide focuses on establishing a robust framework of methodologies to empower researchers to generate high-quality, reliable data in their own laboratories. As a Senior Application Scientist, the emphasis here is not merely on procedural steps but on the underlying scientific principles and the rationale that should guide experimental design and data interpretation. The protocols described are designed to be self-validating, ensuring the integrity and trustworthiness of the generated data.

Molecular Identity and Structural Attributes

Before embarking on any experimental characterization, it is crucial to confirm the identity and purity of the analyte.

-

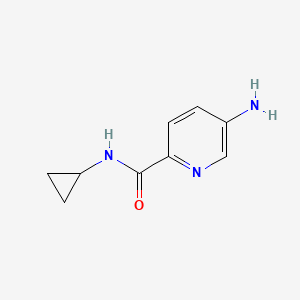

Chemical Structure:

Caption: Chemical structure of this compound.

-

Key Identifiers:

A summary of the basic molecular properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1206592-83-7 | [1] |

| Molecular Formula | C9H11N3O | [2][3][4] |

| Molecular Weight | 177.2 g/mol | [2][3] |

Table 1: Core Molecular Identifiers

Ionization Constant (pKa) Determination

The pKa value is critical as it dictates the charge state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. Given the presence of an amino group on the pyridine ring and an amide, this compound is expected to have at least one pKa.

Rationale for Method Selection

For novel compounds, a multi-method approach is recommended to ensure accuracy. Potentiometric titration is a robust and direct method, while UV-spectrophotometry is a valuable orthogonal method, particularly for compounds with a chromophore close to the ionizable center. The OECD Guideline for the Testing of Chemicals, Test No. 112, provides a comprehensive framework for pKa determination.[5][6]

Experimental Workflow: pKa Determination

Caption: Workflow for pKa determination of this compound.

Detailed Protocol: Potentiometric Titration

-

Instrumentation: Calibrated pH meter with a suitable electrode and an automated titrator.

-

Reagents: Degassed, deionized water; standardized 0.1 M HCl and 0.1 M NaOH solutions; appropriate buffer solutions for calibration.

-

Procedure: a. Accurately weigh and dissolve the compound in a known volume of deionized water (or a co-solvent system if solubility is low). b. Titrate the solution with standardized acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). c. Titrate the resulting solution with standardized base (e.g., 0.1 M NaOH) past the expected pKa to a high pH (e.g., pH 12). d. Record the pH as a function of the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant. The pKa is the pH at the half-equivalence point. For more complex molecules, derivative plots can help identify the equivalence points more accurately.

Solubility Profile

A compound's solubility is a critical determinant of its bioavailability and developability.[7][8] It is essential to assess both kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation period, often from a DMSO stock. This is a high-throughput method useful for early-stage drug discovery to quickly flag potential solubility issues.[9][10]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound. It is determined by allowing the solid compound to equilibrate with the solvent over an extended period. This is a lower-throughput but more accurate measure, crucial for later-stage development and formulation.[7]

Experimental Workflow: Solubility Assessment

Caption: Workflow for kinetic and thermodynamic solubility determination.

Detailed Protocol: Thermodynamic 'Shake-Flask' Method

This method is considered the gold standard for determining equilibrium solubility.[11]

-

Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., 4.0, 7.4, 9.0).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Separate the solid and liquid phases by filtration or centrifugation.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

-

Data Reporting: Report the solubility in µg/mL or µM at each pH. A good target for drug discovery compounds is a solubility of >60 µg/mL.[9]

A template for recording solubility data is provided in Table 2.

| pH of Buffer | Temperature (°C) | Incubation Time (h) | Measured Concentration (µg/mL) |

| 4.0 | 25 | 24 | |

| 7.4 | 25 | 24 | |

| 9.0 | 25 | 24 | |

| 7.4 | 37 | 24 |

Table 2: Template for Thermodynamic Solubility Data

Lipophilicity (LogP/LogD)

Lipophilicity is a key parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[11][12] LogD is the distribution coefficient at a specific pH, which is more relevant for ionizable compounds.

Rationale for Method Selection

The shake-flask method is the traditional and most reliable method for LogP determination.[11] However, it can be labor-intensive. Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a higher-throughput alternative by correlating retention time with known LogP values of standard compounds.[11][13]

Detailed Protocol: Shake-Flask Method for LogD7.4

-

Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol).

-

Partitioning: Add a small volume of the stock solution to a vial containing pre-saturated n-octanol and pre-saturated phosphate-buffered saline (PBS) at pH 7.4.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogD7.4 using the formula: LogD7.4 = log10 ([Concentration in n-octanol] / [Concentration in aqueous buffer]).[12]

A template for recording LogP/LogD data is provided in Table 3.

| Method | pH | [Organic] (µM) | [Aqueous] (µM) | Partition Coefficient (P/D) | LogP / LogD |

| Shake-Flask | 7.4 | ||||

| RP-HPLC | N/A |

Table 3: Template for Lipophilicity Data

Thermal Properties

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound.

Differential Scanning Calorimetry (DSC)

DSC is the preferred method for determining the melting point and other thermal events like polymorphic transitions.

-

Sample Preparation: Accurately weigh a small amount of the compound (1-5 mg) into an aluminum DSC pan and seal it.

-

Analysis: Place the sample pan and a reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Interpretation: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

A template for recording thermal analysis data is provided in Table 4.

| Technique | Parameter | Observed Value | Comments |

| DSC | Melting Point (°C) | Onset and peak temperatures reported. | |

| TGA | Decomposition (°C) | Onset of significant mass loss. |

Table 4: Template for Thermal Analysis Data

Conclusion and Forward Look

The physicochemical properties of this compound are foundational to its potential application in drug discovery and development. This guide provides a comprehensive framework of robust, validated methodologies for determining its pKa, solubility, lipophilicity, and thermal characteristics. By adhering to these protocols, researchers can generate high-quality, reliable data to inform critical decisions in lead optimization, formulation development, and preclinical evaluation. The emphasis on understanding the "why" behind each experimental choice is intended to foster a scientifically rigorous approach to characterization, ensuring that the resulting data is not just a set of numbers, but a true reflection of the molecule's behavior.

References

- Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879-885.

- Valko, K. (2022).

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.

- Li, Q., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58932.

- Alsenz, J., & Kansy, M. (2007). Discovery solubility measurement and assessment of small molecules with drug development in mind. Drug Discovery Today: Technologies, 4(2), 55-62.

- Li, A., et al. (2006). A High-Throughput Method for Lipophilicity Measurement. Combinatorial Chemistry & High Throughput Screening, 9(4), 285-293.

- Larsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- OECD. (2020). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1.

- OECD. (2020). Test No.

- PubChem. (n.d.). 5-Aminopyridine-2-carboxamide.

- Matrix Scientific. (n.d.). This compound.

- BIOFOUNT. (n.d.). This compound.

- PubChem. (n.d.). 5-Amino-2-(cyclopropylamino)pyridine-4-carboxamide.

- Avomeen. (n.d.). pKa Determination Testing.

- Synblock. (n.d.). 5-Amino-N-isopropylpyridine-2-carboxamide.

- Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.

- Suling, W. J., et al. (1989). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 32(3), 569-575.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

- Sigma-Aldrich. (n.d.). 5-Aminopyridine-2-carboxylic acid.

- BLD Pharm. (n.d.). This compound.

- CookeChem. (n.d.). This compound.

- Key Organics. (n.d.). This compound.

- Doležal, M., et al. (2012). Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. Molecules, 17(11), 13294-13308.

- Zitko, J., et al. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 64(1-2), 19-24.

- ECHEMI. (n.d.). 5-Aminopyridine-2-carboxamide SDS.

- Zitko, J., et al. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. ProLékaře.cz.

- PubChem. (n.d.). 5-Amino-2-(cyclobutylamino)pyridine-3-carboxamide.

- Zitko, J., et al. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. PubMed.

- PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide.

- Al-Wahaibi, L. H., et al. (2022). Synthesis, Single Crystal, Characterization and Computational Study of 2-amino-N-cyclopropyl-5-ethyl-thiophene-3-carboxamide. Journal of Molecular Structure, 1250, 131890.

- Akay, C., et al. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link].

Sources

- 1. 1206592-83-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. 1206592-83-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. This compound , 96% , 1206592-83-7 - CookeChem [cookechem.com]

- 4. keyorganics.net [keyorganics.net]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 12. acdlabs.com [acdlabs.com]

- 13. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

In vitro evaluation of 5-amino-N-cyclopropylpyridine-2-carboxamide

An In-Depth Technical Guide to the In Vitro Evaluation of 5-amino-N-cyclopropylpyridine-2-carboxamide

Foreword: Charting the Course for a Novel Candidate

The journey of a small molecule from a laboratory curiosity to a potential therapeutic is a rigorous and multi-faceted process. This guide is designed for researchers, scientists, and drug development professionals embarking on the preclinical evaluation of this compound (CAS: 1206592-83-7, Molecular Formula: C₉H₁₁N₃O).[1][2] While structurally related to compounds with known biological activities, the specific profile of this molecule remains largely uncharacterized in public literature.[3][4][5]

This document serves not as a rigid protocol, but as a strategic framework. As a Senior Application Scientist, my objective is to illuminate the critical path of in vitro evaluation, emphasizing the causality behind experimental choices and the establishment of self-validating systems. We will progress from fundamental characterization to complex biological interrogation, building a comprehensive data package to inform go/no-go decisions for further development.

Section 1: Foundational Characterization & Physicochemical Profiling

Expertise & Experience: Before any biological assessment, we must confirm the identity, purity, and fundamental properties of the test article. This foundational step is non-negotiable for data integrity and reproducibility. An impure or unstable compound can lead to misleading results, wasting significant time and resources.

Protocol 1: Purity and Identity Confirmation

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound.

-

Method: A sample is dissolved in a suitable solvent (e.g., Methanol, DMSO) and injected into an HPLC system equipped with a C18 column. A gradient elution method using water and acetonitrile (both typically containing 0.1% formic acid or trifluoroacetic acid) is employed.

-

Detection: UV detection at multiple wavelengths (e.g., 254 nm, 280 nm) and a Diode Array Detector (DAD) to obtain the UV spectrum.

-

Acceptance Criteria: Purity should be ≥95% for initial screening, with a goal of >98% for more definitive studies.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Objective: To confirm the molecular weight and identity of the compound.

-

Method: Similar to HPLC, but the eluent is directed into a mass spectrometer.

-

Analysis: The resulting mass spectrum should show a prominent peak corresponding to the expected molecular weight of this compound (177.2 g/mol ).[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure.

-

Method: ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Analysis: The observed chemical shifts, integration, and coupling patterns must be consistent with the proposed structure of this compound.

-

Protocol 2: Aqueous Solubility Assessment

-

Objective: To determine the solubility in physiologically relevant buffers, which is critical for assay development and predicting oral absorption.

-

Method (Kinetic Solubility): A high-concentration DMSO stock solution of the compound is added to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The solution is shaken, and the resulting precipitate is measured by nephelometry or UV spectroscopy after filtration.

-

Data Presentation: Results are typically reported in µM or µg/mL.

| Property | Method | Expected/Hypothetical Result | Rationale |

| Purity | HPLC | >98% | Ensures biological activity is due to the compound of interest. |

| Identity (Molecular Wt.) | LC-MS | 177.2 [M+H]⁺ | Confirms the correct molecule is being tested.[1] |

| Structure | NMR | Consistent with proposed structure | Verifies the precise atomic arrangement. |

| Aqueous Solubility (pH 7.4) | Nephelometry | 55 µM | Informs maximum assay concentration and potential bioavailability issues. |

Section 2: Target Identification & Validation: Unmasking the Mechanism

Expertise & Experience: As the molecular target of this compound is unknown, the initial step is to identify its binding partners within the cell. This is a crucial phase that dictates the entire subsequent research strategy. There are two primary philosophies for target identification: affinity-based and label-free methods.[6][7]

Trustworthiness: The choice of method depends on the compound's properties. Affinity-based methods require chemical modification, which risks altering the compound's intrinsic activity. Therefore, a parallel label-free approach is a robust way to validate any putative hits.

Workflow: Target Identification Strategies

Caption: Workflow for Affinity-Based vs. Label-Free Target ID.

Protocol 3: Drug Affinity Responsive Target Stability (DARTS)

-

Objective: To identify protein targets based on the principle that small molecule binding can stabilize a protein against proteolysis.[8]

-

Method:

-

Prepare cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is suspected).

-

Incubate lysate aliquots with varying concentrations of this compound or a vehicle control (DMSO).

-

Add a protease (e.g., pronase, thermolysin) to each aliquot and incubate for a fixed time.

-

Stop the digestion by adding a protease inhibitor and denaturing sample buffer.

-

Run the samples on an SDS-PAGE gel.

-

-

Analysis: Look for protein bands that are present or more intense in the compound-treated lanes compared to the vehicle control. These protected bands represent potential binding partners. Excise these bands and identify the proteins via mass spectrometry.[6]

Protocol 4: Target Validation

-

Objective: To confirm that engagement of the identified target is responsible for the compound's biological effect.

-

Methods:

-

Biochemical Assay: If the target is an enzyme, test the compound's ability to directly inhibit its activity in a cell-free assay.[9]

-

Genetic Knockdown: Use siRNA or CRISPR to reduce the expression of the target protein in cells. If the compound's effect is diminished in these cells, it validates the target.[10]

-

Cellular Thermal Shift Assay (CETSA): A label-free method that can be used in intact cells to confirm target engagement.

-

Section 3: In Vitro ADME-Tox Profiling: The "Fail Early, Fail Cheap" Philosophy

Expertise & Experience: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) properties is paramount.[11] Promising biological activity is irrelevant if a compound has fatal flaws in its drug-like properties. These assays help predict in vivo behavior and identify potential liabilities before significant resources are invested.[12][13]

Workflow: Integrated In Vitro Preclinical Assessment

Caption: Key stages of an early in vitro ADME-Tox assessment.

Protocol 5: Metabolic Stability Assay

-

Objective: To determine the rate at which the compound is metabolized by liver enzymes, which helps predict its in vivo half-life.[14]

-

Method:

-

Incubate the compound at a low concentration (e.g., 1 µM) with human liver microsomes or cryopreserved hepatocytes in the presence of necessary cofactors (NADPH).[15]

-

Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge to pellet the protein and analyze the supernatant by LC-MS to quantify the remaining parent compound.

-

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Protocol 6: Cytotoxicity Assay

-

Objective: To assess the compound's general toxicity to cells.

-

Method:

-

Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow cells to attach overnight.[16]

-

Treat the cells with a serial dilution of the compound for 24-72 hours.

-

Assess cell viability using a reagent like CellTiter-Glo® (which measures ATP, an indicator of metabolically active cells) or an MTT assay.

-

-

Data Analysis: Plot cell viability against compound concentration to determine the CC₅₀ (concentration that causes 50% cytotoxicity).

Protocol 7: hERG Inhibition Assay

-

Objective: To screen for potential cardiotoxicity, as inhibition of the hERG potassium channel can lead to fatal arrhythmias.

-

Method: This is typically performed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel.

-

Data Analysis: The concentration-dependent inhibition of the hERG current is measured to determine an IC₅₀ value.

Summary of Hypothetical ADME-Tox Data

| Assay | Method | Hypothetical Result | Interpretation & Implication |

| Metabolic Stability | Human Liver Microsomes | t½ = 45 min | Moderate stability. May have an acceptable in vivo half-life. |

| CYP3A4 Inhibition | Fluorometric | IC₅₀ > 50 µM | Low risk of drug-drug interactions with substrates of the major CYP enzyme. |

| Permeability | PAMPA | Pₑ = 15 x 10⁻⁶ cm/s | High passive permeability predicted. Good potential for oral absorption. |

| Cytotoxicity (HepG2) | CellTiter-Glo® | CC₅₀ = 75 µM | Low general cytotoxicity. A good therapeutic window is possible if potency is sub-micromolar. |

| hERG Inhibition | Automated Patch Clamp | IC₅₀ > 30 µM | Low risk of causing QT prolongation and associated cardiotoxicity. |

Conclusion & Future Directions

This guide outlines a foundational in vitro strategy for the evaluation of this compound. The data generated from these studies—spanning physicochemical properties, target identification, and ADME-Tox profiling—will form a cohesive package. This package will enable an informed, data-driven decision on whether to advance this compound into more complex cellular models, lead optimization, and eventual in vivo testing. The core principle is to build a comprehensive understanding of the molecule's behavior in controlled systems to best predict its potential for success.

References

- In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery.

- Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central.

- Target Identification and Validation (Small Molecules). (n.d.). University College London.

- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate.

- In Vitro ADME-Tox Profiling. (n.d.). Creative Biostructure Drug Discovery.

- Identification of Direct Protein Targets of Small Molecules. (n.d.). ACS Chemical Biology.

- Target Identification and Validation in Drug Discovery. (2025). Chemspace.

- In Vitro Assays | For successful drug discovery programs. (n.d.). AXXAM.

- Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). NIH.

- Assay Development in Drug Discovery. (n.d.). Danaher Life Sciences.

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC - NIH.

- Synthesis and anti-proliferative activity of 5-benzoyl and 5-benzylhydroxy derivatives of 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines. (2023). MDPI.

- In vitro ADME-Tox characterisation in drug discovery and development. (n.d.). VectorB2B.

- ADME/Tox Studies and Products. (n.d.). Thermo Fisher Scientific - US.

- A beginners guide to ADME Tox. (2024). Cell Guidance Systems.

- 1206592-83-7|this compound. (n.d.). BIOFOUNT.

- Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (n.d.). PubMed.

- 1206592-83-7 Cas No. | this compound. (n.d.). Matrix Scientific.

- 5-Aminopyridine-2-carboxamide. (n.d.). PubChem.

- Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. (2025). ResearchGate.

- Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. (2015).

- Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. (n.d.).

- Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. (2015).

Sources

- 1. 1206592-83-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. 1206592-83-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines [mdpi.com]

- 5. Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

- 11. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. vectorb2b.com [vectorb2b.com]

- 14. cellgs.com [cellgs.com]

- 15. ADME/Tox Studies and Products | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-amino-N-cyclopropylpyridine-2-carboxamide: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic characterization of 5-amino-N-cyclopropylpyridine-2-carboxamide, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering both theoretical foundations and practical, field-proven protocols for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. While direct experimental data for this specific compound is not widely published, this guide will present predicted data based on its chemical structure and established spectroscopic principles, alongside detailed methodologies for its empirical determination.

Introduction: The Importance of Spectroscopic Analysis

In the landscape of drug discovery and development, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. Spectroscopic techniques are the cornerstone of this analytical workflow, providing a detailed fingerprint of a molecule's atomic and molecular properties. For a compound like this compound, with its distinct aromatic, amine, and amide functionalities, a multi-technique approach is essential for comprehensive characterization. This guide will delve into the "why" and "how" of applying NMR, MS, and IR spectroscopy to this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[1][2] It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the connectivity and chemical environment of atoms within a molecule.

Theoretical Basis

When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, align either with or against the field.[1] By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The subsequent relaxation and emission of energy are detected and translated into an NMR spectrum. The precise frequency at which a nucleus resonates (its chemical shift) is highly sensitive to its local electronic environment, providing invaluable structural information.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

A well-prepared sample is critical for obtaining high-quality NMR data.[3]

-

Weighing the Sample: Accurately weigh 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, using an analytical balance.[3]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. For this molecule, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.[3]

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.[3]

-

Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a standard 5 mm NMR tube to a height of about 4-5 cm. Avoid introducing solid particles or air bubbles.[3]

-

Cleaning and Capping: Thoroughly wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[3]

Data Acquisition:

The following is a generalized workflow for a modern NMR spectrometer.[3][4]

-

Instrument Insertion: Place the NMR tube into a spinner and insert it into the spectrometer's magnet.

-

Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent. "Shimming" is then performed, which is the process of optimizing the homogeneity of the magnetic field to achieve sharp, well-resolved peaks.[3]

-

Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.[3]

-

Acquisition: Standard pulse programs are used to acquire the data. For ¹H NMR, a simple pulse-acquire sequence is usually sufficient. For ¹³C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Processing: The raw data (a free induction decay, or FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced. Typically, the residual solvent peak is used for referencing.

dot

Caption: NMR Spectroscopy Experimental Workflow.

Predicted ¹H NMR Spectrum

The following table summarizes the predicted ¹H NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) for this compound. These predictions are based on the analysis of its chemical structure and data from analogous compounds.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyridine H-3 | ~7.8 | d | ~2.5 | 1H |

| Pyridine H-4 | ~7.0 | dd | ~8.5, 2.5 | 1H |

| Pyridine H-6 | ~8.1 | d | ~8.5 | 1H |

| NH₂ | ~5.5 | br s | - | 2H |

| NH (amide) | ~8.5 | br s | - | 1H |

| CH (cyclopropyl) | ~2.9 | m | - | 1H |

| CH₂ (cyclopropyl) | ~0.9 | m | - | 2H |

| CH₂ (cyclopropyl) | ~0.7 | m | - | 2H |

d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet

Predicted ¹³C NMR Spectrum

The table below outlines the predicted ¹³C NMR chemical shifts for the distinct carbon atoms in the molecule.

| Carbon(s) | Predicted δ (ppm) |

| C=O (amide) | ~165 |

| Pyridine C-2 | ~150 |

| Pyridine C-5 | ~145 |

| Pyridine C-6 | ~138 |

| Pyridine C-3 | ~120 |

| Pyridine C-4 | ~115 |

| CH (cyclopropyl) | ~23 |

| CH₂ (cyclopropyl) | ~7 |

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[5][6] It is indispensable for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation patterns.

Theoretical Basis

In a mass spectrometer, a sample is first ionized, converting neutral molecules into charged ions.[5] These ions are then accelerated and separated based on their m/z ratio by electric and/or magnetic fields. Finally, a detector measures the abundance of each ion, generating a mass spectrum.[5]

Experimental Protocol: Electrospray Ionization (ESI-MS)

ESI is a "soft" ionization technique that is well-suited for polar molecules like this compound, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[7]

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization: A high voltage is applied to the liquid as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates from these droplets, eventually leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated by their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

dot

Caption: Mass Spectrometry (ESI-MS) Experimental Workflow.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₉H₁₁N₃O), the expected results from high-resolution mass spectrometry (HRMS) are as follows:

| Ion | Calculated Exact Mass | Observed m/z |

| [M+H]⁺ | 178.0975 | ~178.0975 |

The observation of an ion with this precise m/z value would confirm the elemental composition of the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9] Different chemical bonds vibrate at specific, characteristic frequencies, and when infrared radiation matching that frequency is passed through a sample, the energy is absorbed.

Theoretical Basis

An IR spectrometer passes a beam of infrared light through a sample.[8] The instrument measures the frequencies at which the radiation is absorbed. The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹). By analyzing the absorption bands in the spectrum, one can identify the presence of specific functional groups.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a common sampling technique for solid and liquid samples that requires minimal sample preparation.[10]

-

Background Scan: Before analyzing the sample, a background spectrum of the empty ATR crystal is recorded. This background is then automatically subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.[10]

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is lowered onto the sample to ensure good contact with the crystal surface.[10]

-

Data Acquisition: The IR spectrum is then recorded. The process is typically very fast, taking only a few seconds.[10]

-

Cleaning: After the measurement, the crystal is cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.

dot

Caption: IR Spectroscopy (ATR) Experimental Workflow.

Predicted IR Spectrum

The following table lists the predicted characteristic IR absorption bands for this compound.

| Functional Group | Predicted Absorption (cm⁻¹) | Vibration |

| N-H (amine) | 3400-3200 (two bands) | Symmetric & Asymmetric Stretch |

| N-H (amide) | ~3300 | Stretch |

| C-H (aromatic) | 3100-3000 | Stretch |

| C-H (cyclopropyl) | ~3000 | Stretch |

| C=O (amide) | ~1670 | Stretch |

| C=C, C=N (aromatic) | 1600-1450 | Ring Stretch |

| N-H (amine/amide) | ~1620 | Bend |

Conclusion

The comprehensive spectroscopic characterization of this compound through NMR, MS, and IR spectroscopy provides a detailed and unambiguous confirmation of its chemical structure. This guide has outlined the theoretical principles, detailed experimental protocols, and predicted spectral data for this compound. By following these methodologies, researchers and scientists can confidently verify the identity and purity of this and other novel chemical entities, a critical step in the rigorous process of drug development.

References

-

University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Emerald Cloud Lab. (2025, September 17). ExperimentMassSpectrometry Documentation. Retrieved from [Link]

-

MIT. (n.d.). Infrared Spectroscopy (IR) - Experimental Design. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation Setup. Retrieved from [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

-

HTDS. (n.d.). Practical Experiments in the Fundamentals of Mass Spectrometry. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 25). How To Run IR Spectroscopy? [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

Sources

- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 5. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. emeraldcloudlab.com [emeraldcloudlab.com]

- 8. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 9. Experimental Design [web.mit.edu]

- 10. youtube.com [youtube.com]

Crystal structure of 5-amino-N-cyclopropylpyridine-2-carboxamide

**Technical Guide: A

Systematic Approach to the Crystal Structure Determination of 5-amino-N-cyclopropylpyridine-2-carboxamide**

Abstract

Introduction: The Significance of Solid-State Structural Analysis

This compound serves as a crucial building block in the synthesis of Apixaban, a widely used oral factor Xa inhibitor.[1] The precise three-dimensional arrangement of atoms in the solid state—the crystal structure—governs a multitude of physicochemical properties essential for pharmaceutical development. These include solubility, dissolution rate, stability, hygroscopicity, and powder flow characteristics. Furthermore, the ability of a molecule to adopt different crystal packing arrangements, a phenomenon known as polymorphism, can have profound implications for a drug's bioavailability and therapeutic efficacy.

Therefore, elucidating the single-crystal structure is not merely an academic exercise; it is a foundational step in de-risking the drug development process. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for this task, providing unambiguous information on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the crystal lattice.[5][6][7] This guide provides the experimental and computational framework necessary to achieve this goal for this compound.

Part I: Synthesis and High-Purity Material Preparation

The prerequisite for growing high-quality single crystals is the availability of highly pure material. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disordered or unusable crystals. A purity level of >99% is strongly recommended.[8]

Proposed Synthesis Route

The synthesis of related 5-amino-N-aryl carboxamides has been described in the literature, often involving the amidation of a corresponding acid chloride or ester.[9][10] A plausible route starting from 5-aminopyridine-2-carboxylic acid can be adapted for the target molecule.

Protocol 2.1: Synthesis of this compound

-

Acid Chloride Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 5-aminopyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Expertise & Experience: The use of oxalyl chloride and catalytic DMF is a standard and efficient method for converting carboxylic acids to acid chlorides. The reaction is performed at 0 °C to control the exothermic reaction and minimize side products.

-

-

Amidation: In a separate flask, dissolve cyclopropylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) (2.5 eq) in anhydrous DCM.

-

Reaction: Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise with vigorous stirring.

-

Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC). Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the final compound. Characterize the product using NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and assess purity.[11][12][13]

Part II: Single Crystal Growth Methodologies

Crystal growth is often the most challenging step, requiring patience and systematic screening of conditions. The goal is to create a supersaturated solution from which the solute can slowly precipitate in an ordered crystalline form.[8][14] For small organic molecules like the target compound, several techniques are highly effective.

Technique 1: Slow Evaporation

This is the simplest and often most successful method for obtaining high-quality crystals.[15][16][17]

Protocol 3.1: Crystallization by Slow Evaporation

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, and mixtures thereof). An ideal solvent is one in which the compound is moderately soluble.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent system. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation Control: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle.[15] This allows the solvent to evaporate slowly over several days to weeks.

-

Trustworthiness: The rate of evaporation is a critical parameter. Too fast, and a powder may precipitate; too slow, and nucleation may never occur. Adjusting the number and size of the holes provides control over this rate.

-

-

Incubation: Place the vial in a vibration-free location and monitor periodically without disturbing it. Crystals suitable for diffraction are typically 0.1-0.3 mm in each dimension.[18]

Technique 2: Vapor Diffusion

This technique is excellent for sparingly soluble compounds or when only small amounts of material are available.[14][19][20][21]

Protocol 3.2: Crystallization by Vapor Diffusion (Hanging or Sitting Drop)

-

Setup: Place a small volume (e.g., 1 mL) of a "precipitant" or "anti-solvent" (a solvent in which the compound is insoluble, like hexane or diethyl ether) into a larger, sealed container (the reservoir).

-

Drop Preparation: In a small, open inner vial (sitting drop) or on a siliconized coverslip (hanging drop), place a small drop (1-10 µL) of a concentrated solution of the compound in a "good" solvent (e.g., DCM or ethyl acetate).[19][21]

-

Equilibration: Seal the main container. The vapor of the anti-solvent from the reservoir will slowly diffuse into the drop containing the compound. This gradually decreases the solubility of the compound in the drop, leading to supersaturation and, ideally, crystallization.[14][19][21]

Part III: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, the next step is to analyze it using a single-crystal X-ray diffractometer.

Experimental Workflow

The process involves mounting the crystal, collecting diffraction data, and processing that data to obtain a file of reflection intensities.

Protocol 4.1: SC-XRD Data Collection

-

Crystal Selection & Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks. Mount the crystal on a goniometer head, typically using a cryoloop and a cryoprotectant oil.

-

Data Collection: Mount the goniometer head on the diffractometer.[18] A stream of cold nitrogen gas (typically 100 K) is used to flash-cool the crystal, which minimizes thermal motion and radiation damage.

-

Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.[18]

-

Full Data Collection: Execute a full data collection strategy, which involves rotating the crystal and collecting thousands of diffraction spots at different orientations to ensure a complete dataset.[6]

-

Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of each reflection, applying corrections (e.g., for Lorentz and polarization effects), and merging symmetry-equivalent reflections. The output is typically an HKL file.

Part IV: Structure Solution and Refinement

The HKL file contains the intensities of the diffracted X-rays, but the phase information is lost. Solving the "phase problem" is the first step in determining the electron density and thus the atomic positions.

Computational Workflow

This process is typically performed using specialized software suites like SHELX or Olex2.[22][23][24][25]

Protocol 5.1: Structure Solution and Refinement

-

Structure Solution: Use direct methods or Patterson methods to solve the phase problem and generate an initial structural model.[22] This initial model will show the positions of most non-hydrogen atoms.

-

Model Building: Identify and assign atom types (C, N, O) to the electron density peaks.

-

Refinement: Refine the model against the experimental data using full-matrix least-squares methods.[25] This iterative process adjusts atomic coordinates and thermal displacement parameters to minimize the difference between observed and calculated structure factors.

-

Trustworthiness: The quality of the refinement is monitored using metrics like the R1 factor and the Goodness of Fit (GooF). An R1 value below 5% for high-quality data indicates an excellent agreement between the model and the data.

-

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[22]

-

Validation and Output: Once the refinement has converged, a final validation is performed. The final structural model, including atomic coordinates, bond lengths, angles, and other crystallographic data, is saved in a standard Crystallographic Information File (CIF) format.[26][27][28][29][30]

Part V: Analysis of the Crystal Structure

The final CIF provides a wealth of information. A thorough analysis should focus on both intramolecular and intermolecular features.

Intramolecular Geometry

Analysis of the internal geometry of the molecule can reveal conformational details.

-

Planarity: Assess the planarity of the pyridine ring and the orientation of the amide and cyclopropyl groups relative to it.

-

Bond Lengths and Angles: Compare experimental bond lengths and angles to standard values to identify any unusual strain or electronic effects.

| Parameter | Expected Value / Feature |

| Pyridine Ring | Aromatic, planar |

| C(amide)-N(amide) Bond Length | ~1.33 Å (partial double bond character) |

| Amide Group Conformation | Likely to be trans or nearly so |

| Cyclopropyl-N Bond Angle | Dependent on steric and electronic factors |

Table 1: Expected Intramolecular Geometric Parameters.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is determined by non-covalent interactions, primarily hydrogen bonding.

-

Hydrogen Bonding: The 5-amino group (-NH₂) and the amide N-H group are strong hydrogen bond donors. The pyridine nitrogen, amide oxygen, and the amino nitrogen can all act as hydrogen bond acceptors.[31][32] Identifying the network of these bonds is key to understanding the crystal's stability. Similar pyridine carboxamide structures are known to exhibit extensive C-H···O and π-stacking interactions.[33][34][35]

-

π-π Stacking: The electron-rich pyridine rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

| Interaction Type | Potential Donor | Potential Acceptor |

| Strong H-Bond | -NH₂ (amino), -NH- (amide) | C=O (amide), N (pyridine), -NH₂ (amino) |

| Weak H-Bond | C-H (aromatic, cyclopropyl) | C=O (amide), N (pyridine) |

| π-π Stacking | Pyridine Ring | Pyridine Ring |

Table 2: Potential Intermolecular Interactions.

Visualization of the Workflow

The entire process, from purified compound to final structural analysis, can be visualized as a systematic workflow.

Caption: Workflow for the determination of the crystal structure.

References

-

Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]

-

Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

-

Glidewell, C., Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2009). Unconventional hydrogen bonding and π-stacking in two substituted pyridine carboxamides. Acta Crystallographica Section C: Crystal Structure Communications, 65(Pt 8), o431–o436. Retrieved from [Link]

-

CIF 1.1 syntax specification. (2005). International Union of Crystallography. Retrieved from [Link]

-

Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. Retrieved from [Link]

-

Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory. Retrieved from [Link]

-

Glidewell, C., Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2009). Unconventional hydrogen bonding and π-stacking in two substituted pyridine carboxamides. Acta Crystallographica Section C, 65(8), o431-o436. Retrieved from [Link]

-

Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

-

CIF (Crystallographic Information Framework). (n.d.). Metadata Standards Catalog. Retrieved from [Link]

-

Crystallographic Information File. (n.d.). In Wikipedia. Retrieved from [Link]

-

Crystallographic Information Framework (CIF). (n.d.). International Union of Crystallography. Retrieved from [Link]

-

Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

-

Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. (n.d.). Bitesize Bio. Retrieved from [Link]

-

Girolami, G. S. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 3), 277–285. Retrieved from [Link]

-

Protein crystallization. (n.d.). In Wikipedia. Retrieved from [Link]

-

Guide for crystallization. (n.d.). University of Strasbourg. Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved from [Link]

-

How to Grow Crystals. (n.d.). University of California, Berkeley. Retrieved from [Link]

-

Single crystal X-ray diffraction. (n.d.). Fiveable. Retrieved from [Link]

-

Glidewell, C., Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2009). Unconventional hydrogen bonding and π-stacking in two substituted pyridine carboxamides. ResearchGate. Retrieved from [Link]

-

The SHELX package. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

SHELX-97 Manual. (1997). George M. Sheldrick. Retrieved from [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC, Carleton College. Retrieved from [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023). Pulstec USA. Retrieved from [Link]

-

What is Single Crystal X-ray Diffraction? (2020). Bruker. [Video]. YouTube. Retrieved from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. Retrieved from [Link]

-

Structure Refinement. (n.d.). OlexSys Ltd. Retrieved from [Link]

-

A Practical Guide to Structure Determination in Organic Chemistry. (n.d.). Oxford University Press. Retrieved from [Link]

-

Synthetic method for Apixaban drug intermediate. (n.d.). Patsnap. Retrieved from [Link]

-

Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. Retrieved from [Link]

- Process for the preparation of apixaban and intermediates thereof. (2017). Google Patents.

-

Does hydrogen bond exist in pyridine molecules? (2018). Quora. Retrieved from [Link]

- Preparation method of Apixaban intermediate suitable for industrial production. (2021). Google Patents.

-

Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters. (2018). Justia Patents. Retrieved from [Link]

- Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters. (2016). Google Patents.

-

Fondell, M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1849–1858. Retrieved from [Link]

-

Live from the Lab: How to Solve a Crystal Structure. (2025). YouTube. Retrieved from [Link]

-

Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

Determining the structure of organic compounds. (2013). YouTube. Retrieved from [Link]

-

Zitko, J., Franco, F., & Paterová, P. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska a Slovenska farmacie, 64(1-2), 19–24. Retrieved from [Link]

-

Zitko, J., Franco, F., & Paterová, P. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Česká a Slovenská farmacie, 64(1-2), 19-24. Retrieved from [Link]

Sources

- 1. Synthetic method for Apixaban drug intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 2. US20170015663A1 - Process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. US20160326171A1 - Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters - Google Patents [patents.google.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. pulstec.net [pulstec.net]

- 8. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]

- 9. Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]

- 11. global.oup.com [global.oup.com]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. youtube.com [youtube.com]

- 14. Protein crystallization - Wikipedia [en.wikipedia.org]

- 15. Slow Evaporation Method [people.chem.umass.edu]

- 16. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]